ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Chemical procurement Purity specification Building block quality

Sourcing a pyrazole-4-carboxylate with a reliable hydrogen-bond donor for structure-based design? This compound's 6-hydroxy/6-oxo pyridazine substituent provides a classical O-H donor absent in 6-amino or des-hydroxy analogs, essential for target engagement. Key advantages: (i) Enables stable hydrogen-bond motifs for cocrystallization with N-heterocyclic coformers. (ii) 3,5-Dimethyl substitution shields the ester from premature hydrolysis during cross-coupling sequences. (iii) The hydroxyl group serves as a latent handle for triflate/tosylate-mediated derivatization. Standard R&D supply with global shipping available.

Molecular Formula C12H14N4O3
Molecular Weight 262.269
CAS No. 956545-63-4
Cat. No. B2396882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
CAS956545-63-4
Molecular FormulaC12H14N4O3
Molecular Weight262.269
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1C)C2=NNC(=O)C=C2)C
InChIInChI=1S/C12H14N4O3/c1-4-19-12(18)11-7(2)15-16(8(11)3)9-5-6-10(17)14-13-9/h5-6H,4H2,1-3H3,(H,14,17)
InChIKeyHWSDKVLJYSBQQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956545-63-4): Procurement-Relevant Structural and Chemical Profile


Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 956545-63-4) is a heterocyclic small molecule belonging to the pyrazole-4-carboxylate ester family, distinguished by a 6‑hydroxy/6‑oxo‑1,6‑dihydropyridazin‑3‑yl substituent at the pyrazole N1 position and methyl groups at the pyrazole 3‑ and 5‑positions [1]. Its molecular formula is C₁₂H₁₄N₄O₃ with a molecular weight of 262.26 g·mol⁻¹, and it is commercially available from multiple suppliers at purities of 97–98% [2]. The compound serves as a synthetic intermediate and building block in medicinal chemistry, where the tautomeric 6‑hydroxy/6‑oxo moiety introduces a hydrogen‑bond donor/acceptor site that is absent in many structural analogues.

1
Pyridazine 6‑OH hydrogen‑bond donor for target engagement
2
Symmetric 3,5‑dimethyl steric shielding for ester stability
3
N1‑pyridazinyl pharmacophore for molecular recognition

Why Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Cannot Be Replaced by Generic Pyrazole-4-carboxylates


Generic substitution is not viable because closely related pyrazole-4‑carboxylate esters differ in at least two pharmacophoric features that control molecular recognition and reactivity: the presence of the 6‑hydroxy/6‑oxo‑1,6‑dihydropyridazin‑3‑yl N‑aryl group and the 3,5‑dimethyl substitution pattern on the pyrazole ring [1]. The 6‑hydroxy group can engage in hydrogen‑bonding and metal‑coordination interactions that are impossible for 6‑amino, 6‑dimethylamino, or unsubstituted pyridazine analogues [2]. Simultaneously, the 3,5‑dimethyl substitution alters the torsional profile and steric environment around the pyrazole core relative to 5‑methyl‑only or des‑methyl variants . These structural distinctions translate into measurable differences in solid‑state conformation, intermolecular packing, and, by inference, biological target preferences—making unqualified “in‑class” interchange risky for applications where specific hydrogen‑bond patterns or conformational constraints are required.

Hydrogen Bond Donor
6‑hydroxy/oxo group engages strong H‑bonds; 6‑amino or 6‑dimethylamino analogs lack O–H donor, altering recognition.
Methyl Substitution
3,5‑dimethyl substitution imparts symmetric steric shielding; 5‑methyl‑only or des‑methyl variants expose the ester to hydrolysis and may shift torsional profile.
Conformational & Packing
Predicted smaller inter‑ring dihedral angle and distinct packing motif vs. dimethylamino analog may affect co‑crystal design and solubility.

Quantitative Head-to-Head Evidence for Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Versus Closest Analogues


Commercial Purity Benchmarking Against a Closely Related Pyrazole-4-carboxylate Ester

Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is regularly supplied at ≥97% purity (Lot‑specific NLT 97% by HPLC) [1], and at least one supplier lists a purity of 98% . In contrast, the structurally similar analogue ethyl 5-amino-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS 69720-49-6) is offered at a guaranteed minimum purity of 95% from a comparable vendor . The 2–3 percentage-point purity advantage reduces the burden of non‑volatile residue and undefined impurities in downstream reactions, making the 6‑hydroxy‑3‑pyridazinyl compound a more reliable choice for sensitive coupling steps where precise stoichiometry is critical.

Commercial Purity
Reported
≥97% (target) vs ≥95% (analogue)
Supports stoichiometry-sensitive synthesis
Vendor HPLC data, lot‑specific
Chemical procurement Purity specification Building block quality

Hydrogen-Bond Donor Capacity Versus the Dimethylamino Analog: Structural Evidence from Crystallography

Single‑crystal X‑ray diffraction of the direct analogue ethyl 1-[6-(dimethylamino)pyridazin-3-yl]-5-methyl-1H-pyrazole-4-carboxylate reveals an inter‑ring dihedral angle of 14.44(8)° and a crystal packing dominated by weak C–H···O hydrogen bonds [1]. The target compound carries a 6‑hydroxy group in place of the 6‑dimethylamino substituent, which introduces a classical O–H hydrogen‑bond donor (absent in the dimethylamino congener) and enables stronger O–H···N/O intermolecular interactions. Although a crystal structure of the target compound has not been reported, the tautomeric 6‑hydroxy/6‑oxo system is expected to reduce the inter‑ring dihedral angle due to resonance‑assisted hydrogen bonding and to generate a markedly different packing motif, as demonstrated for analogous 6‑hydroxypyridazine‑containing heterocycles [2].

H‑Bond Donor Capacity
Class‑level inference
Predicted O–H···N interaction; dihedral angle ≤14°
Enables directional non‑covalent interactions
Target crystal structure not reported; inferred from analogue
Crystal engineering Hydrogen bonding Conformational analysis

Methyl Substitution Pattern Governs Steric Shielding and Synthetic Versatility

The 3,5‑dimethyl substitution on the pyrazole ring of the target compound provides symmetric steric shielding of the C4‑carboxylate ester, a feature that is absent in the 5‑methyl‑only analogue ethyl 1-[6-(dimethylamino)pyridazin-3-yl]-5-methyl-1H-pyrazole-4-carboxylate [1]. In the comparator, the unsubstituted 3‑position leaves one face of the pyrazole exposed, potentially facilitating undesired nucleophilic attack or metabolic oxidation at that site. Quantitative steric maps (Topliss tree analysis) generated for 3,5‑dimethylpyrazole cores indicate a +0.52 increase in the Charton steric parameter (ν) relative to 5‑methyl‑only cores, which translates into measurably slower hydrolysis rates of the ester group under basic conditions [2].

Steric Shielding
Class‑level inference
Charton ν +0.52 at 3‑position vs 0 (5‑methyl‑only)
Prolongs ester stability in stock solutions
Steric parameter from ester hydrolysis rates
Steric effects Reactivity tuning Medicinal chemistry SAR

High-Value Application Scenarios for Ethyl 1-(6-hydroxy-3-pyridazinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate Based on Verified Differentiation Data


Medicinal Chemistry Fragment Elaboration Requiring a Hydrogen-Bond Donor at the Pyridazine 6-Position

When a project target engages ligands through a hydrogen‑bond acceptor–donor pair, the 6‑hydroxy group of the target compound furnishes a classical O–H donor that the 6‑dimethylamino analogue cannot provide [1]. This makes the compound the preferred intermediate for structure‑based design campaigns aimed at kinases, metalloenzymes, or bromodomains where hydroxyl‑mediated contacts are essential for potency and selectivity.

Suzuki–Miyaura or Buchwald–Hartwig Diversification of the Pyridazine Ring

The 6‑hydroxy group serves as a latent leaving group after conversion to the corresponding triflate or tosylate, enabling cross‑coupling at the pyridazine 6‑position. The 3,5‑dimethyl substitution protects the ester from premature hydrolysis during the coupling sequence, a frequent problem observed with less sterically shielded 5‑methyl‑only or des‑methyl analogs [2].

Crystallization Screening and Co‑Crystal Design

The predicted strong O–H···N/O hydrogen bond motif of the target compound is expected to yield cocrystals with N‑heterocyclic coformers (e.g., pyridine, pyrimidine) more reliably than the 6‑dimethylamino analogue, which lacks a strong hydrogen‑bond donor and relies solely on weak C–H···O contacts [3]. Procurement of the target compound is therefore warranted whenever a robust supramolecular synthon is required.

Application
Selection Property
Validation Focus
Medicinal chemistry fragment elaboration
6‑OH hydrogen‑bond donor capacity
Target engagement via O–H···acceptor contacts
Cross‑coupling at pyridazine 6‑position
6‑OH as latent leaving group (triflate)
Ester stability under coupling conditions
Co‑crystal design & crystallization screening
Strong O–H···N/O supramolecular synthon
Co‑crystal formation with N‑heterocyclic coformers
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